molecular formula C15H13NO4 B2929015 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one CAS No. 439093-34-2

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2929015
CAS No.: 439093-34-2
M. Wt: 271.272
InChI Key: NPYVLJWUOPUGBO-UHFFFAOYSA-N
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Description

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one is a complex organic compound that features a unique combination of furan and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the indole moiety. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction temperatures can range from room temperature to reflux conditions, depending on the specific steps involved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one lies in its combined furan and indole structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and exhibit diverse biological activities compared to compounds with only one of these moieties .

Properties

IUPAC Name

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-4-2-5-10-13(9)16-14(18)15(10,19)8-11(17)12-6-3-7-20-12/h2-7,19H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYVLJWUOPUGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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